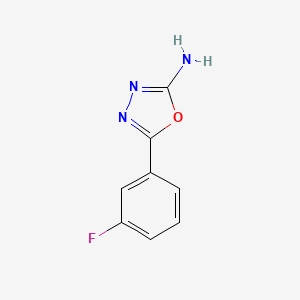

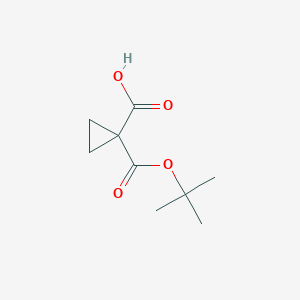

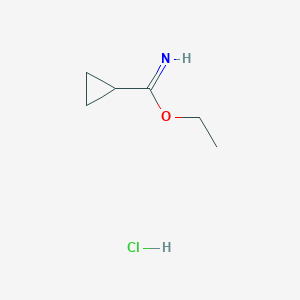

![molecular formula C17H17FO2 B1320373 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 926236-47-7](/img/structure/B1320373.png)

4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . It has a tert-butyl group and a carboxylic acid group attached to the biphenyl core. The presence of these functional groups can significantly influence the compound’s properties and reactivity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-tert-Butylphenylboronic acid are synthesized through various methods including cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the biphenyl core, the tert-butyl group, and the carboxylic acid group. The biphenyl core could potentially allow for interesting electronic properties due to the conjugated pi system .Chemical Reactions Analysis

The tert-butyl group and the carboxylic acid group can undergo various chemical reactions. For instance, tert-butyl groups can be deprotected using trifluoroacetic acid . Carboxylic acids can participate in a variety of reactions including esterification and amide formation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group could potentially make the compound acidic. The tert-butyl group could influence the compound’s hydrophobicity .Aplicaciones Científicas De Investigación

Epoxy Resin Production

4’-(tert-Butyl)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid: is utilized in the production of epoxy resins. These resins are known for their excellent mechanical properties, good heat and chemical resistance, and strong adhesion. The compound’s structural integrity contributes to the thermal stability and rigidity of the final epoxy product, making it suitable for high-performance composites used in aerospace, automotive, and electronic industries .

Curing Agents for Polymers

The compound serves as a precursor in the synthesis of curing agents for polymers. Curing agents are essential in cross-linking polymer chains to convert them into thermoset polymers, which are more heat resistant and structurally sound. This application is critical in creating materials that require durability and stability under extreme conditions .

Phenolic Resin Synthesis

Phenolic resins, which are synthesized using 4’-(tert-Butyl)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid , are widely used in the production of molded products, including billiard balls, countertops, and as coatings and adhesives. The compound imparts high thermal resistance and mechanical strength to the phenolic resins .

Plasticizer in Polymer Manufacturing

This compound is also employed as a plasticizer in the manufacturing of certain polymers. Plasticizers are additives that increase the plasticity or fluidity of the material to which they are added, including plastics. The presence of the tert-butyl group in the compound likely enhances its compatibility with various polymer systems, improving the flexibility and workability of the final product .

Generation of Homoallylic Amine Derivatives

In organic synthesis, 4’-(tert-Butyl)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid is used in the generation of homoallylic amine derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound’s stability and reactivity make it an excellent candidate for such transformations .

Conversion of Alkyl Halides to Alkyllithiums

The compound has been found to accept electrons from lithium metal to give a radical anion, which is highly effective in the conversion of alkyl halides to alkyllithiums. This reaction is fundamental in the formation of carbon-carbon bonds, a key step in many synthetic pathways for the production of complex organic molecules .

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWMSADSMYLCIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588073 |

Source

|

| Record name | 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

926236-47-7 |

Source

|

| Record name | 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

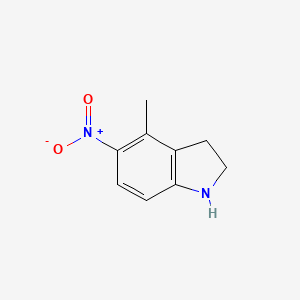

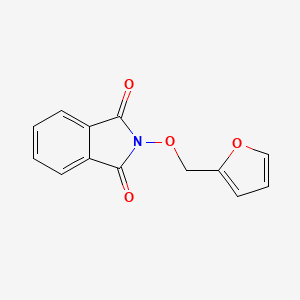

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

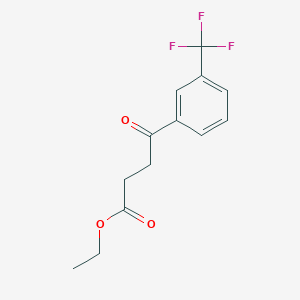

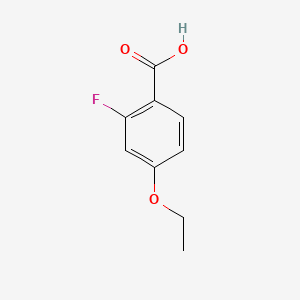

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)